methyl (2R)-2-amino-3,3,3-trifluoro-2-methylpropanoate hydrochloride
Description
Methyl (2R)-2-amino-3,3,3-trifluoro-2-methylpropanoate hydrochloride is a fluorinated chiral compound with the molecular formula C₈H₁₄ClF₃NO₂ and a molecular weight of 207.58 g/mol . It features a methyl ester group, a trifluoromethyl substituent on the propanoate backbone, and a stereogenic center at the C2 position (R-configuration). This compound is primarily utilized as a versatile scaffold in medicinal chemistry and pharmaceutical research due to its structural rigidity and metabolic stability imparted by the fluorine atoms. It is supplied with a purity of ≥95% and requires storage at 2–8°C .
Properties
Molecular Formula |
C5H9ClF3NO2 |
|---|---|
Molecular Weight |
207.58 g/mol |
IUPAC Name |
methyl (2R)-2-amino-3,3,3-trifluoro-2-methylpropanoate;hydrochloride |
InChI |
InChI=1S/C5H8F3NO2.ClH/c1-4(9,3(10)11-2)5(6,7)8;/h9H2,1-2H3;1H/t4-;/m1./s1 |
InChI Key |
YCFVWFPXOOLBJA-PGMHMLKASA-N |
Isomeric SMILES |
C[C@@](C(=O)OC)(C(F)(F)F)N.Cl |
Canonical SMILES |
CC(C(=O)OC)(C(F)(F)F)N.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2R)-2-amino-3,3,3-trifluoro-2-methylpropanoate hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as methyl acrylate and trifluoroacetic acid.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in its pure form.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to ensure consistent quality and efficiency. The process may include:
Batch or Continuous Production: Depending on the scale, the production can be carried out in batch reactors or continuous flow systems.
Quality Control: Rigorous quality control measures are implemented to monitor the purity and consistency of the product.
Chemical Reactions Analysis
Types of Reactions
Methyl (2R)-2-amino-3,3,3-trifluoro-2-methylpropanoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used as reducing agents.
Substitution Reagents: Halogenating agents and nucleophiles are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
Methyl (2R)-2-amino-3,3,3-trifluoro-2-methylpropanoate hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl (2R)-2-amino-3,3,3-trifluoro-2-methylpropanoate hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group plays a crucial role in modulating the compound’s reactivity and binding affinity. The compound may act on various pathways, including enzyme inhibition and receptor binding, to exert its effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Variation in Ester Groups
The ester moiety significantly influences solubility, lipophilicity, and reactivity. Key analogs include:
Insights :
- Ethyl ester derivatives (e.g., discontinued ethyl analog in ) offer intermediate properties but are less commonly available.
Substituent Modifications on the Amino-Bearing Carbon
Altering the substituent at the chiral center impacts steric and electronic interactions:
Insights :
- The cyclobutyl analog introduces significant steric bulk, which may hinder binding to biological targets but improve metabolic stability.
Fluorine Substitution Patterns
Fluorine positioning affects electronic properties and bioactivity:
Insights :
- Trifluoromethyl groups enhance acidity of adjacent protons and stability against oxidation.
- Aromatic fluorine (e.g., difluorophenyl in ) modifies π-π interactions and receptor binding.
Stereochemical Differences
Enantiomers and diastereomers exhibit distinct biological activities:
| Compound Name | Stereochemistry | Biological Relevance | |
|---|---|---|---|
| This compound | (2R) | Target-specific interactions | |
| Methyl (2S)-3-amino-2-fluoropropanoate hydrochloride | (2S) | Potential divergent activity |
Insights :
- The 2R configuration is critical for interactions with chiral biological targets, such as enzymes or receptors.
Biological Activity
Methyl (2R)-2-amino-3,3,3-trifluoro-2-methylpropanoate hydrochloride, also known as methyl 2-amino-3,3,3-trifluoro-2-methylpropanoate hydrochloride, is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : CHClFNO
- Molecular Weight : 207.58 g/mol
- CAS Number : 1373223-05-2
The presence of trifluoromethyl and amino groups enhances the lipophilicity and reactivity of the compound, making it a candidate for various biological applications.
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Interaction : The trifluoromethyl group increases lipophilicity, allowing better interaction with hydrophobic regions of enzymes and proteins. This may influence enzyme activity and stability.
- Hydrogen Bonding : The hydroxyl group facilitates hydrogen bonding with biomolecules, which can modulate their structure and function. This characteristic is particularly important in interactions with nucleic acids and other proteins .
Anti-inflammatory Effects
Research has indicated that compounds similar to this compound exhibit anti-inflammatory properties. For instance:
- Case Study : A study demonstrated that related compounds inhibited carrageenan-induced paw edema in rats by affecting inflammatory mediators such as iNOS activation . The inhibition rates were significant, suggesting potential therapeutic applications in managing inflammation.
Cytotoxicity and Toxicity Profiles
Toxicity assessments have been conducted on similar compounds to predict safety profiles:
- Compounds structurally related to this compound were found to belong to toxicity classes III–VI, indicating low predicted side effects including hepatotoxicity and mutagenicity .
Research Findings
A summary of key research findings related to the biological activity of this compound is provided below:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
